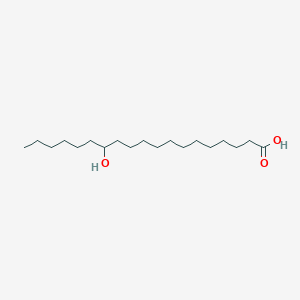
13-Hydroxynonadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxynonadecanoic acid: is a hydroxylated fatty acid with the molecular formula C19H38O3 It is a long-chain fatty acid that contains a hydroxyl group at the 13th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxynonadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of nonadecanoic acid. This can be done using specific enzymes or chemical reagents that introduce a hydroxyl group at the desired position. For example, the use of recombinant cells expressing specific hydratases has been reported to produce hydroxylated fatty acids under optimized conditions .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes. These processes utilize microorganisms or enzymes to catalyze the hydroxylation of fatty acids. The conditions for these reactions are optimized to achieve high yields and purity. Factors such as pH, temperature, and the concentration of substrates and enzymes are carefully controlled to maximize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Hydroxynonadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 13-oxononadecanoic acid.
Reduction: Formation of nonadecanoic acid.
Substitution: Formation of various substituted nonadecanoic acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 13-Hydroxynonadecanoic acid is used as a precursor for the synthesis of various chemical compounds. Its hydroxyl group makes it a versatile intermediate for the production of esters, lactones, and other derivatives.
Biology: In biological research, this compound is studied for its role in cellular processes. It is involved in the metabolism of fatty acids and can influence cell signaling pathways.
Medicine: This compound has potential therapeutic applications due to its bioactive properties. It has been investigated for its anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of biopolymers, lubricants, and surfactants. Its unique chemical properties make it suitable for various applications in material science and manufacturing .
Wirkmechanismus
The mechanism of action of 13-Hydroxynonadecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cell signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Nonadecanoic acid: A straight-chain saturated fatty acid with the molecular formula C19H38O2.
18-Hydroxynonadecanoic acid: A hydroxylated fatty acid with the hydroxyl group at the 18th carbon position.
Methyl nonadecanoate: An ester derivative of nonadecanoic acid.
Comparison: 13-Hydroxynonadecanoic acid is unique due to the presence of the hydroxyl group at the 13th carbon position. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxyl group enhances its reactivity and solubility, making it more versatile for various applications .
Eigenschaften
CAS-Nummer |
104061-44-1 |
|---|---|
Molekularformel |
C19H38O3 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
13-hydroxynonadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22/h18,20H,2-17H2,1H3,(H,21,22) |
InChI-Schlüssel |
GRXXIACZPXKOCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


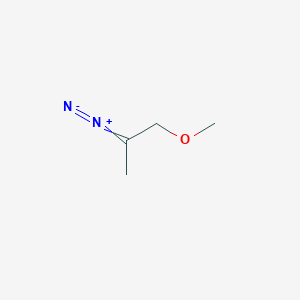


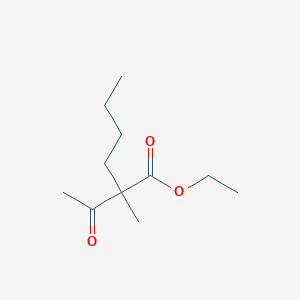
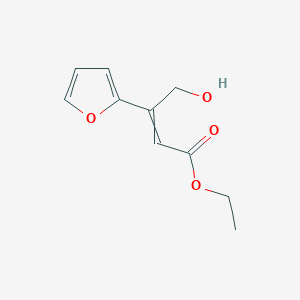

![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
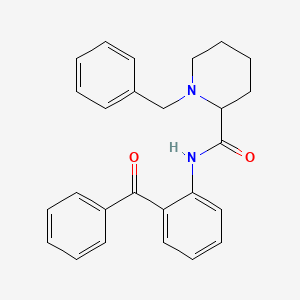
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
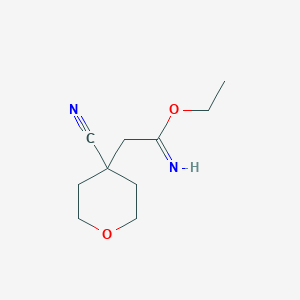
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
